molecular formula C16H21N3O3S B2985949 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 689228-37-3

7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2985949
CAS No.: 689228-37-3
M. Wt: 335.42
InChI Key: LLHJKQGRPATCQX-UHFFFAOYSA-N
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Description

7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.42. The purity is usually 95%.
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Scientific Research Applications

Implications in Medicinal Chemistry

Quinazoline and its derivatives, including 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one, have been extensively studied due to their significant biological activities. These compounds are found in over 200 naturally occurring alkaloids and have been synthesized for various medicinal purposes. Their stability and potential for bioactivity modification make them a focal point for developing new medicinal agents, particularly as antibacterial agents against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Potential for Novel CNS Acting Drugs

The structural features of quinazoline derivatives render them promising candidates for synthesizing compounds with central nervous system (CNS) activity. Heterocycles with nitrogen, sulfur, and oxygen atoms, like quinazoline, are crucial for developing drugs with effects ranging from depression treatment to convulsion management. This broad spectrum of potential CNS activities highlights the importance of quinazoline derivatives in exploring new therapeutic avenues (Saganuwan, 2017).

Role in Anticancer and Antimicrobial Applications

Quinazoline and quinazoline alkaloids have been isolated from natural sources and synthesized, demonstrating significant bioactivities including antitumor, antibacterial, antifungal, and antiviral properties. Notable compounds such as quinine and camptothecin have paved the way for antimalarial and anticancer drug development, respectively, underscoring the therapeutic potential of quinazoline derivatives in combating various diseases (Shang et al., 2018).

Quinazoline Derivatives in Optoelectronic Materials

Beyond medicinal applications, quinazoline derivatives are also explored for their utility in optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This highlights the versatility of quinazoline derivatives in both pharmaceutical and material science research, offering new possibilities for technological advancements (Lipunova et al., 2018).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one' involves the reaction of 2,4-dichloro-5-nitrobenzoic acid with diethyl malonate to form 2,4-dichloro-5-nitrobenzoic acid diethyl ester. This ester is then reacted with 2-amino-4,5-dimethoxybenzoic acid to form 2-(2,4-dichloro-5-nitrobenzoyl)-4,5-dimethoxybenzoic acid. The next step involves the reaction of this compound with thionyl chloride to form 2-(2,4-dichloro-5-nitrobenzoyl)-4,5-dimethoxybenzoyl chloride. This compound is then reacted with 3-(diethylamino)propylamine to form the final product, '7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one'.", "Starting Materials": [ "2,4-dichloro-5-nitrobenzoic acid", "diethyl malonate", "2-amino-4,5-dimethoxybenzoic acid", "thionyl chloride", "3-(diethylamino)propylamine" ], "Reaction": [ "Reaction 1: 2,4-dichloro-5-nitrobenzoic acid + diethyl malonate → 2,4-dichloro-5-nitrobenzoic acid diethyl ester", "Reaction 2: 2,4-dichloro-5-nitrobenzoic acid diethyl ester + 2-amino-4,5-dimethoxybenzoic acid → 2-(2,4-dichloro-5-nitrobenzoyl)-4,5-dimethoxybenzoic acid", "Reaction 3: 2-(2,4-dichloro-5-nitrobenzoyl)-4,5-dimethoxybenzoic acid + thionyl chloride → 2-(2,4-dichloro-5-nitrobenzoyl)-4,5-dimethoxybenzoyl chloride", "Reaction 4: 2-(2,4-dichloro-5-nitrobenzoyl)-4,5-dimethoxybenzoyl chloride + 3-(diethylamino)propylamine → '7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one'" ] }

689228-37-3

Molecular Formula

C16H21N3O3S

Molecular Weight

335.42

IUPAC Name

7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C16H21N3O3S/c1-3-18(4-2)6-5-7-19-15(20)11-8-13-14(22-10-21-13)9-12(11)17-16(19)23/h8-9H,3-7,10H2,1-2H3,(H,17,23)

InChI Key

LLHJKQGRPATCQX-UHFFFAOYSA-N

SMILES

CCN(CC)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3

solubility

not available

Origin of Product

United States

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